

# Comparative analysis of 3-BMC, 2-BMC, and 4-BMC isomers

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## Compound of Interest

Compound Name:	3-Bromomethcathinone hydrochloride
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A Comparative Analysis of 3-Bromomethcathinone (3-BMC), 2-Bromomethcathinone (2-BMC), and 4-Bromomethcathinone (4-BMC) Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical properties, biological activities, and toxicological profiles of the three positional isomers of bromomethcathinone (BMC): 3-BMC, 2-BMC, and 4-BMC. The information is compiled from available scientific literature and is intended to support research and drug development activities. It is important to note that while substantial data exists for 4-BMC, and some for 3-BMC, there is a significant lack of published experimental data for 2-BMC.

## Chemical and Physical Properties

The position of the bromine atom on the phenyl ring influences the physicochemical properties of the isomers. A summary of their known properties is presented in Table 1.

Property	3-Bromomethcathinone (3-BMC)	2-Bromomethcathinone (2-BMC)	4-Bromomethcathinone (4-BMC)
IUPAC Name	1-(3-bromophenyl)-2-(methylamino)propan-1-one	1-(2-bromophenyl)-2-(methylamino)propan-1-one	1-(4-bromophenyl)-2-(methylamino)propan-1-one[1]
Synonyms	3-BMC	2-BMC	4-BMC, Brephephedrone[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO	C <sub>10</sub> H <sub>12</sub> BrNO	C <sub>10</sub> H <sub>12</sub> BrNO[1]
Molecular Weight	242.11 g/mol	242.11 g/mol	242.11 g/mol [1]
CAS Number (HCl salt)	676487-42-6[2]	17743 (product number, not CAS)	135333-27-6[3]
Appearance (HCl salt)	Crystalline solid[2]	Data not available	White powder[1]
Solubility (HCl salt)	DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 5 mg/ml[2]	Data not available	DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 5 mg/ml[1]
λ <sub>max</sub>	213, 249, 298 nm[2]	Data not available	264 nm[3]

## Synthesis

The general synthetic route for bromomethcathinone isomers involves a two-step process starting from the corresponding bromopropiophenone.

- **α-Bromination:** The appropriate bromopropiophenone (2-bromo-, 3-bromo-, or 4-bromopropiophenone) is subjected to α-bromination to yield the corresponding 2-bromo-1-(bromophenyl)propan-1-one.[3]
- **Amination:** The resulting α-bromoketone is then reacted with methylamine to produce the respective bromomethcathinone isomer, which is typically isolated as a hydrochloride salt to improve stability.[1]

Due to the instability of the free base, these compounds are generally converted to their hydrochloride salts.<sup>[1]</sup> The synthesis typically results in a racemic mixture.<sup>[1]</sup>

## Biological Activity and Mechanism of Action

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).<sup>[4]</sup> They can act as either reuptake inhibitors (cocaine-like) or as substrates that induce neurotransmitter release (amphetamine-like).<sup>[5]</sup>

### 4-Bromomethcathinone (4-BMC)

4-BMC is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).<sup>[6][7]</sup> The para-substitution with a bromine atom significantly enhances its activity at the serotonin transporter.<sup>[4]</sup> This profile is more akin to an antidepressant than a classic psychostimulant.<sup>[4][6]</sup> In vivo studies in rats have shown that 4-BMC has limited stimulant properties, being inactive in locomotor assays at doses of 7.5 and 10 mg/kg.<sup>[4]</sup>

### 3-Bromomethcathinone (3-BMC)

In contrast to its 4-bromo isomer, 3-BMC has been reported to induce hyperlocomotion in rats at similar doses, suggesting a more pronounced stimulant profile.<sup>[8]</sup> This is consistent with structure-activity relationship (SAR) studies of substituted cathinones, which suggest that meta-substituted analogs tend to have a higher affinity for the dopamine transporter compared to their para-substituted counterparts, leading to greater psychostimulant effects.<sup>[8]</sup>

### 2-Bromomethcathinone (2-BMC)

There is currently no published experimental data on the biological activity of 2-BMC. However, general SAR principles for synthetic cathinones suggest that 2-substituted analogs are typically less potent than their 3- and 4-substituted counterparts.<sup>[9]</sup>

## Quantitative Comparison of Monoamine Transporter Interactions

The following table summarizes the available quantitative data on the interaction of 4-BMC with monoamine transporters. Data for 3-BMC and 2-BMC are not currently available in the literature.

Compound	Transporter	IC <sub>50</sub> (Uptake Inhibition, $\mu$ M)[5]	EC <sub>50</sub> (Release, nM)[8]
4-BMC	hDAT	0.81	67.8
hSERT		0.13	42.5
hNET		0.90	Data not available
3-BMC	hDAT		Data not available
hSERT		Data not available	Data not available
hNET		Data not available	Data not available
2-BMC	hDAT		Data not available
hSERT		Data not available	Data not available
hNET		Data not available	Data not available

## Metabolism

Metabolic profiling of 3-BMC and 4-BMC has been investigated using human hepatocytes and rat urine.

For 3-BMC, metabolism in rat urine and human liver microsomes has been studied, with CYP2B6 being a relevant enzyme for its N-demethylation.[10]

For 4-BMC, incubation with human hepatocytes has identified ten metabolites, with major reactions including ketoreduction and N-demethylation.[2][11]

## Toxicology

Specific toxicological data, such as LD<sub>50</sub> values, for the bromomethcathinone isomers are not well-documented. The toxicity of synthetic cathinones can include significant sympathomimetic effects, psychosis, agitation, and aggression.[12] Given the potent interaction of 4-BMC with

the serotonin transporter, there is a potential risk of serotonin syndrome, especially when co-administered with other serotonergic drugs.

## Experimental Protocols

### In Vitro Monoamine Transporter Activity Assay

This protocol is based on methodologies used to assess the interaction of synthetic cathinones with monoamine transporters expressed in HEK 293 cells or in rat brain synaptosomes.[8][13]

**Objective:** To determine the potency of BMC isomers as inhibitors of monoamine reuptake ( $IC_{50}$ ) and as monoamine releasing agents ( $EC_{50}$ ).

#### 6.1.1. Uptake Inhibition Assay

- **Cell/Tissue Preparation:** Use HEK 293 cells stably expressing human DAT, NET, or SERT, or prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT).
- **Assay Procedure:**
  - Incubate the cells or synaptosomes with various concentrations of the test compound (e.g., 4-BMC).
  - Initiate uptake by adding a radiolabeled neurotransmitter ( $[^3H]$ dopamine,  $[^3H]$ norepinephrine, or  $[^3H]$ serotonin).
  - After a short incubation period at 37°C, terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer to remove unbound radiolabel.
  - Quantify the radioactivity retained on the filters using liquid scintillation counting.
- **Data Analysis:** Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound and determine the  $IC_{50}$  value using non-linear regression analysis.

#### 6.1.2. Neurotransmitter Release Assay

- Cell/Tissue Preparation: Prepare synaptosomes from appropriate rat brain regions.
- Assay Procedure:
  - Pre-load the synaptosomes with a radiolabeled neurotransmitter.
  - Use a superfusion system to establish a stable baseline of neurotransmitter release.
  - Introduce the test compound at various concentrations into the superfusion buffer.
  - Collect fractions of the superfusate at regular intervals.
  - Quantify the radioactivity in each fraction.
- Data Analysis: Calculate the amount of neurotransmitter released in response to the test compound and determine the EC<sub>50</sub> value by plotting the percentage of maximal release against the drug concentration.

## In Vivo Locomotor Activity Assessment

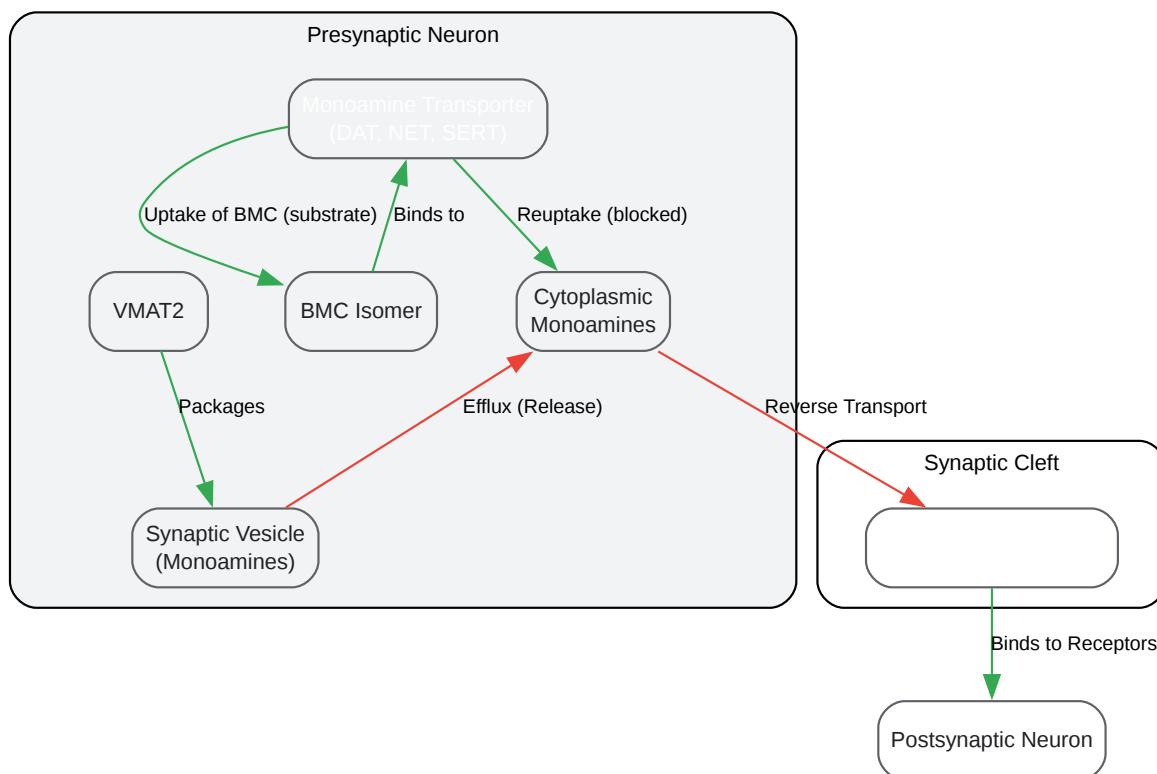
This protocol is a generalized procedure for assessing the stimulant effects of BMC isomers in rodents.[\[7\]](#)

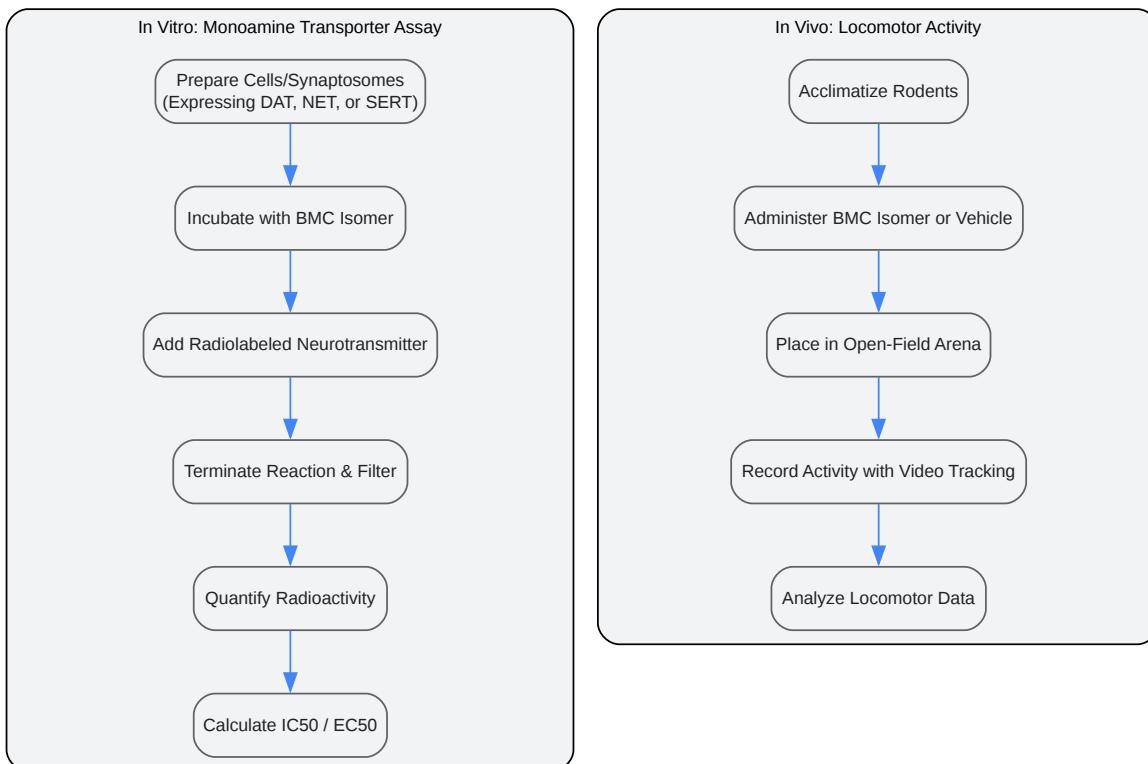
- Animals: Use adult male rats or mice.
- Procedure:
  - Acclimatize the animals to the testing environment.
  - Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection).
  - Immediately place the animal in an open-field arena equipped with an automated video-tracking system.
  - Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).

- Data Analysis: Compare the locomotor activity of the drug-treated groups with the vehicle control group to determine the stimulant or depressant effects of the compound.

## Visualizations

### Signaling Pathway



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